(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol

Catalog No.
S13589249
CAS No.
M.F
C10H14FNO
M. Wt
183.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-o...

Product Name

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol

IUPAC Name

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethanol

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

InChI

InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m0/s1

InChI Key

CZRCWUQOVNUWPC-ZETCQYMHSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)N(C)C)O

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)N(C)C)O

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol, with the molecular formula C11H14F1N1O1C_{11}H_{14}F_{1}N_{1}O_{1}, is an organic compound characterized by the presence of a dimethylamino group and a hydroxyl group attached to an ethyl chain. The compound features a fluorinated phenyl moiety, which contributes to its unique chemical properties. The structure can be represented as:

This compound is notable for its potential biological activities, particularly in neuropharmacology, due to the interaction of the dimethylamino group with neurotransmitter systems.

The chemical behavior of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol is influenced by its functional groups. It can undergo various reactions, including:

  • Nucleophilic Substitution: The hydroxyl group allows for nucleophilic substitution reactions.
  • Protonation: As a tertiary amine, the dimethylamino group can be protonated under acidic conditions, forming ammonium salts.
  • Electrophilic Aromatic Substitution: The presence of the fluorophenyl group may enhance reactivity due to the electronegative fluorine atom.

These reactions are essential for exploring its potential applications in medicinal chemistry.

Research indicates that (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol exhibits significant biological activity, particularly as a dopamine transporter inhibitor. Compounds containing dimethylamino groups have been associated with various pharmacological effects, including:

  • Neurotransmitter Modulation: It may influence dopaminergic pathways, which are critical in treating neurological disorders such as depression and attention deficit hyperactivity disorder.
  • Antidepressant Properties: Similar compounds have shown promise in alleviating symptoms of depression through their action on neurotransmitter systems.

The synthesis of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol typically involves several steps:

  • Formation of the Dimethylamino Group: This can be achieved through the reaction of a suitable precursor with dimethylamine.
  • Fluorination: A fluorinated aromatic compound is introduced to create the desired fluorophenyl moiety.
  • Hydroxylation: The final step involves adding a hydroxyl group to form the alcohol derivative.

These steps may involve various organic reactions such as reduction and substitution to achieve the desired compound.

(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol has potential applications in several fields:

  • Pharmaceutical Development: Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.
  • Chemical Research: It serves as a valuable intermediate in synthesizing other biologically active compounds.
  • Material Science: Due to its unique chemical properties, it may find applications in developing new materials with specific functionalities.

Interaction studies involving (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol focus on its binding affinity and activity against various biological targets. Such studies often explore:

  • Receptor Binding Assays: To determine how effectively the compound interacts with specific neurotransmitter receptors.
  • In Vivo Studies: Evaluating its effects on animal models to assess therapeutic potential and safety profiles.

Several compounds share structural similarities with (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol. These include:

Compound NameMolecular FormulaKey Features
2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl ethan-1-olC12H18FNO2C_{12}H_{18}FNO_2Contains an ethoxy group along with dimethylamino and fluorophenyl groups
2-(Dimethylamino)ethanolC7H19NC_{7}H_{19}NLacks the fluorophenyl group but shares the dimethylamino functionality
4-FluoroanilineC6H4FNH2C_{6}H_{4}FNH_2A simpler structure without ether or alcohol functionalities

The uniqueness of (1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol lies in its specific combination of functional groups, particularly the dimethylamino and hydroxyl functionalities attached to a fluorinated aromatic system. This combination may confer distinct pharmacological properties compared to other similar compounds, particularly in terms of receptor binding and biological activity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

183.105942232 g/mol

Monoisotopic Mass

183.105942232 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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